molecular formula C20H22FN5O3S3 B11315898 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11315898
M. Wt: 495.6 g/mol
InChI Key: OKJOMYBOYKPYBG-UHFFFAOYSA-N
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Description

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonylation reactions.
  • Attachment of the fluorophenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may mimic natural substrates, while the triazole ring can provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
  • 2-[(5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets.

Properties

Molecular Formula

C20H22FN5O3S3

Molecular Weight

495.6 g/mol

IUPAC Name

2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H22FN5O3S3/c1-25-18(12-26(32(3,28)29)16-9-7-14(21)8-10-16)23-24-20(25)31-13-19(27)22-15-5-4-6-17(11-15)30-2/h4-11H,12-13H2,1-3H3,(H,22,27)

InChI Key

OKJOMYBOYKPYBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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